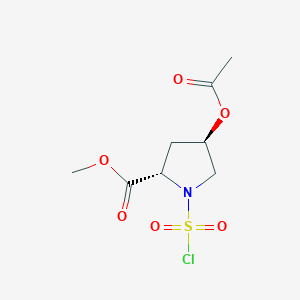

Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The (2S,4R) designation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The acetyloxy group (-OCOCH3) and chlorosulfonyl group (-SO2Cl) are functional groups attached to the pyrrolidine ring .

Scientific Research Applications

1. Application in Cancer Research

Compounds related to Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate have been studied for their potential in cancer treatment. An example is a compound that inhibits Aurora A kinase, a protein involved in the regulation of cell division, and thus may be useful for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

2. Synthesis and Structural Analysis in Antiviral Research

These compounds also play a role in antiviral research. For instance, the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores have been explored. The X-ray crystallographic structure of such compounds bound to neuraminidase can help understand the interaction with viral enzymes (G. T. Wang et al., 2001).

3. Application in Thrombin Inhibition

Stereoisomers of related compounds have been synthesized to study their effect on thrombin inhibition. The varying inhibitory potency of these isomers indicates the importance of stereo-configuration in medical applications (S. Okamoto et al., 1981).

4. Use in Opioid Receptor Research

Compounds with structures similar to Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate have been characterized for their potential as κ-opioid receptor antagonists. This research contributes to understanding opioid receptor function and developing treatments for addiction and depression (S. Grimwood et al., 2011).

properties

IUPAC Name |

methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO6S/c1-5(11)16-6-3-7(8(12)15-2)10(4-6)17(9,13)14/h6-7H,3-4H2,1-2H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVKVGWNDOQYAC-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(N(C1)S(=O)(=O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](N(C1)S(=O)(=O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)

![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)

![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627610.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)

![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)

![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)